molecular formula C9H13NO2 B6602528 methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate CAS No. 65766-97-4

methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate

Cat. No.: B6602528
CAS No.: 65766-97-4
M. Wt: 167.20 g/mol
InChI Key: UVBXXMJPMRHURY-UHFFFAOYSA-N
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Description

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.209 g/mol . It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.

Future Directions

The future directions for research on methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The structure-activity relationship of these compounds could also be investigated to optimize their properties .

Biochemical Analysis

Biochemical Properties

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacterial metabolism . These interactions suggest that this compound could be a potential candidate for antibacterial and antitubercular therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cells by inhibiting androgen receptor signaling pathways . This indicates its potential use in cancer therapy, particularly in targeting hormone-dependent cancers.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of DHFR and enoyl-ACP reductase, thereby preventing their normal function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of fatty acids and nucleotides by inhibiting key enzymes in these pathways . This interaction can lead to alterations in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and regulatory proteins, thereby modulating cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through the esterification of 2,5-dimethyl-N-pyrrole acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is unique due to its combination of a dimethyl-substituted pyrrole ring and an ester functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXXMJPMRHURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of hexan-2,5-dione (23 g.), glycine methyl ester hydrochloride (25 g.), and sodium acetate (16 g.) in acetic acid (100 cm3) was heated under reflux for 1 hour. The mixture was then poured into water, extracted with ether, and the ethereal phase washed with sodium carbonate solution, dried, and evaporated to yield a brown oil. The product was then distilled under vacuum to give methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate as a colourless oil which crystallised on standing. (22.1 g.) b.p. 123°-129° C./15 mm, m.p. 44°-46° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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